molecular formula C4H12Cl2N2 B12948466 trans-Cyclobutane-1,2-diamine;dihydrochloride

trans-Cyclobutane-1,2-diamine;dihydrochloride

Cat. No.: B12948466
M. Wt: 159.05 g/mol
InChI Key: WCRFHIPWMCQOPF-XWJKVJTJSA-N
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Description

trans-Cyclobutane-1,2-diamine;dihydrochloride: is a chemical compound with the molecular formula C4H12Cl2N2 and a molecular weight of 159.05 g/mol . It is a diamine derivative of cyclobutane, a four-membered ring structure, and is commonly used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Cyclobutane-1,2-diamine;dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of malonate alkylation chemistry to construct the cyclobutane ring . The reaction conditions often require specific catalysts and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing quality control measures. The compound is often produced in high purity for use in research and development .

Chemical Reactions Analysis

Types of Reactions: trans-Cyclobutane-1,2-diamine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce N-substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, trans-Cyclobutane-1,2-diamine;dihydrochloride is used as a building block for the synthesis of various ligands and receptors. Its unique structure allows for the creation of sterically constrained molecules, which are valuable in catalysis and material science .

Biology: In biological research, the compound is used to study enzyme interactions and protein-ligand binding. Its diamine groups can form stable complexes with metal ions, making it useful in bioinorganic chemistry .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in drug discovery, particularly in the development of enzyme inhibitors and receptor modulators .

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in polymer science and nanotechnology .

Mechanism of Action

The mechanism of action of trans-Cyclobutane-1,2-diamine;dihydrochloride involves its ability to interact with various molecular targets. The diamine groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. The compound’s effects are mediated through these interactions, which can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • cis-Cyclobutane-1,2-diamine
  • trans-Cyclopentane-1,2-diamine
  • trans-Cyclohexane-1,2-diamine

Comparison: Compared to cis-Cyclobutane-1,2-diamine, trans-Cyclobutane-1,2-diamine;dihydrochloride has a different spatial arrangement of the diamine groups, leading to distinct chemical and biological properties. Trans-Cyclopentane-1,2-diamine and trans-Cyclohexane-1,2-diamine have larger ring structures, which can affect their reactivity and interactions with molecular targets .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes.

Properties

Molecular Formula

C4H12Cl2N2

Molecular Weight

159.05 g/mol

IUPAC Name

(1R,2R)-cyclobutane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4-;;/m1../s1

InChI Key

WCRFHIPWMCQOPF-XWJKVJTJSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1N)N.Cl.Cl

Canonical SMILES

C1CC(C1N)N.Cl.Cl

Origin of Product

United States

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